molecular formula C13H15NO2 B14487652 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole CAS No. 64686-59-5

5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole

Cat. No.: B14487652
CAS No.: 64686-59-5
M. Wt: 217.26 g/mol
InChI Key: LACMOYLANXPRBV-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One possible route is the reaction of a phenyl-substituted nitrile with an isopropyl-substituted ketone in the presence of a base and a methoxy donor. The reaction conditions may include heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.

    Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a hydroxylated oxazole, while substitution could introduce new functional groups onto the phenyl or isopropyl moieties.

Scientific Research Applications

5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(propan-2-yl)-1,3-oxazole: Lacks the methoxy group, which may affect its reactivity and applications.

    5-Methoxy-2-phenyl-1,3-oxazole: Lacks the isopropyl group, which may influence its chemical properties.

    5-Methoxy-4-(propan-2-yl)-1,3-oxazole:

Uniqueness

The presence of the methoxy, phenyl, and isopropyl groups in 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole makes it unique compared to other oxazole derivatives

Properties

CAS No.

64686-59-5

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-methoxy-2-phenyl-4-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C13H15NO2/c1-9(2)11-13(15-3)16-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

LACMOYLANXPRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(OC(=N1)C2=CC=CC=C2)OC

Origin of Product

United States

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